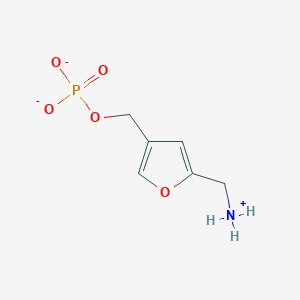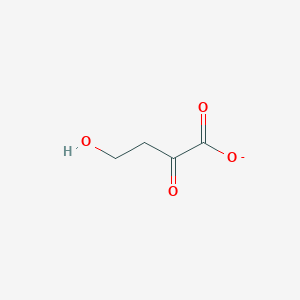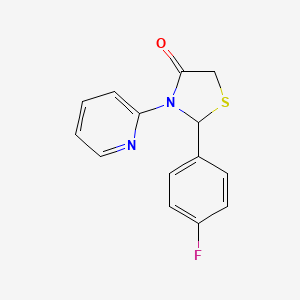
2-(4-Fluorophenyl)-3-(2-pyridyl)thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-3-(2-pyridyl)thiazolidin-4-one is an organofluorine compound. It has a role as an anticoronaviral agent.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis Techniques : The compound 2-(4-Fluorophenyl)-3-(2-pyridyl)thiazolidin-4-one and its derivatives have been synthesized through various techniques. For instance, 4-Fluorobenzaldehyde has been utilized for the preparation of similar thiazolidin-4-one derivatives (El Nezhawy et al., 2009).
- Crystal Structure and Molecular Interactions : Detailed studies on the crystal structures of these compounds, such as the monoclinic system crystallization and intermolecular hydrogen bonds, have been conducted. This is crucial for understanding their potential applications in various fields (Iyengar et al., 2005).
Fluorescent Sensors and Photophysical Properties
- Fluorescent Sensors : Derivatives of 2-(4-Fluorophenyl)-3-(2-pyridyl)thiazolidin-4-one have been used in the development of fluorescent sensors. For instance, their application in detecting Fe(III) ions through a ratiometric fluorescent sensor demonstrates their utility in chemical sensing and analysis (Wang et al., 2016).
- Photophysical Studies : Investigations into the photophysical properties of such compounds have been conducted. This includes studying their fluorescence in different solvents, which is important for understanding their behavior in various environments (Zheng et al., 2006).
Biological Activities and Applications
- Antioxidant Activity : Some derivatives exhibit significant antioxidant activity, which is pivotal in biological and medicinal research. This includes the ability to scavenge oxygen free radicals (Nzhawy & Ramla, 2008).
- Antibacterial and Anti-inflammatory Effects : Studies have shown that certain thiazolidin-4-one derivatives, including those similar to 2-(4-Fluorophenyl)-3-(2-pyridyl)thiazolidin-4-one, exhibit antibacterial and anti-inflammatory activities. These findings are significant for developing new therapeutic agents (Reddy et al., 2011).
Propiedades
Nombre del producto |
2-(4-Fluorophenyl)-3-(2-pyridyl)thiazolidin-4-one |
|---|---|
Fórmula molecular |
C14H11FN2OS |
Peso molecular |
274.32 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-3-pyridin-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H11FN2OS/c15-11-6-4-10(5-7-11)14-17(13(18)9-19-14)12-3-1-2-8-16-12/h1-8,14H,9H2 |
Clave InChI |
ZGNRNMZSQXWABI-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C(S1)C2=CC=C(C=C2)F)C3=CC=CC=N3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



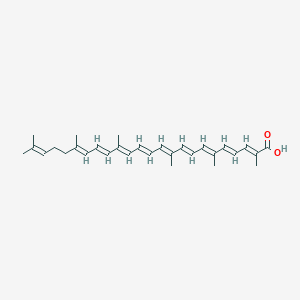



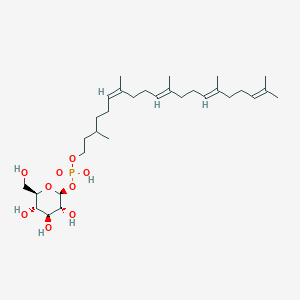
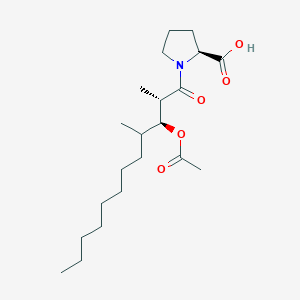
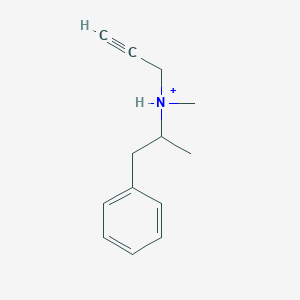
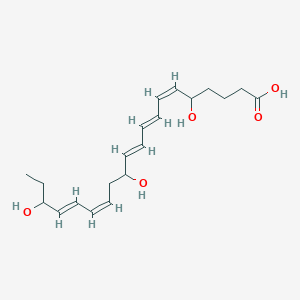
![(Z)-4-[1-[(4-fluorophenyl)methyl]-4-methoxy-indol-3-yl]-2-hydroxy-4-oxo-but-2-enoic acid](/img/structure/B1262373.png)
![6,8-Diamino-7-Chloro-1-Methyl-2-Oxo-1,2-Dihydropyrrolo[4,3,2-De]quinoline-4-Carboxamide](/img/structure/B1262374.png)

